molecular formula C16H12ClN3O4S B3017148 N-(4-chloro-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 713099-77-5

N-(4-chloro-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No. B3017148
CAS RN: 713099-77-5
M. Wt: 377.8
InChI Key: QUBBGCNNXHXRCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives often involves nucleophilic aromatic substitution (S N Ar) reactions. For instance, the reaction between N-(4,5-dichloro-2-nitrophenyl)acetamide and 4-hydroxybenzoic acid leads to the formation of monomers for polybenzimidazoles . This suggests that similar synthetic routes could be applicable for the target compound, potentially involving the reaction of a chloro-nitrophenyl acetamide with a suitable dihydro-benzothiazine derivative.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of various functional groups attached to the benzene ring. For example, the crystal and molecular structure of N-(2-cyclooctylamino-4-nitrophenyl)acetamide shows two similar independent molecules with distorted eight-membered rings and N-H...O hydrogen bonds . This information can be extrapolated to hypothesize that the target compound may also exhibit hydrogen bonding and a complex molecular geometry.

Chemical Reactions Analysis

Acetamide derivatives can participate in a range of chemical reactions. The presence of nitro groups and other substituents can influence the reactivity and interaction of these compounds. For example, the compound N-(4-(6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene-2-yl)phenyl)acetamide exhibits photochromic behavior, indicating that the nitro group can affect the electronic properties of the molecule . This suggests that the target compound may also have unique reactivity due to its nitro and chloro substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structures. The conformation of the N-H bond and the presence of substituents like chloro, nitro, and methyl groups can influence properties such as melting points, solubility, and crystal packing. For instance, 2-Chloro-N-(3-methylphenyl)acetamide has a specific conformation of the N-H bond and forms dual intermolecular N-H...O hydrogen bonds . Similarly, the target compound's properties would be influenced by its chloro, nitro, and acetamide groups, as well as the 1,4-benzothiazin moiety.

Scientific Research Applications

Organic Non-linear Optical Materials

The study of organic compounds such as 3-Nitro­acetanilide, a compound with a related structure, highlights their significance in non-linear optical materials. These materials are crucial for various optical technologies due to their ability to alter light properties in response to electric fields, a feature that can be harnessed in optical switching, modulation, and telecommunications L. Mahalakshmi, V. Upadhyaya, T. Row, 2002.

Pharmaceutical Applications

Research on compounds with similar functional groups, like various acetamide derivatives, has demonstrated a wide range of pharmaceutical applications. These include activities such as cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. Such studies are indicative of the potential therapeutic applications of novel acetamide compounds in treating diverse health conditions Dr.Valentin Habernickel, 2002.

Antitumor Activity

Compounds bearing the benzothiazole moiety, akin to the structure of interest, have been synthesized and evaluated for their antitumor activities. For instance, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showed considerable anticancer activity against specific cancer cell lines, underscoring the potential of structurally similar compounds in cancer research L. Yurttaş, Funda Tay, Ş. Demirayak, 2015.

Antimicrobial and Antifungal Activities

The synthesis and evaluation of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives for their antifungal activities highlight the importance of this class of compounds in developing new treatments for fungal infections. Some of these compounds exhibited appreciable activity against pathogens like Tricophyton rubrum, Epidermophyton floccosum, and Malassazia furfur, suggesting the potential of similar structures in antimicrobial research G. Gupta, S. Wagh, 2006.

properties

IUPAC Name

N-(4-chloro-2-nitrophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4S/c17-9-5-6-10(12(7-9)20(23)24)18-15(21)8-14-16(22)19-11-3-1-2-4-13(11)25-14/h1-7,14H,8H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBBGCNNXHXRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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